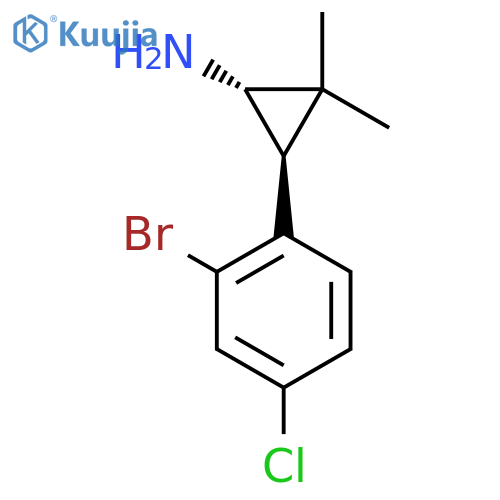Cas no 2227823-76-7 (rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine)

2227823-76-7 structure
商品名:rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
- 2227823-76-7
- EN300-1909532
-
- インチ: 1S/C11H13BrClN/c1-11(2)9(10(11)14)7-4-3-6(13)5-8(7)12/h3-5,9-10H,14H2,1-2H3/t9-,10-/m0/s1
- InChIKey: IKTIXBGHKFWIBQ-UWVGGRQHSA-N
- ほほえんだ: BrC1C=C(C=CC=1[C@H]1[C@@H](C1(C)C)N)Cl
計算された属性
- せいみつぶんしりょう: 272.99199g/mol
- どういたいしつりょう: 272.99199g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1909532-0.25g |
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227823-76-7 | 0.25g |
$1315.0 | 2023-09-18 | ||
| Enamine | EN300-1909532-0.1g |
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227823-76-7 | 0.1g |
$1257.0 | 2023-09-18 | ||
| Enamine | EN300-1909532-1.0g |
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227823-76-7 | 1g |
$1429.0 | 2023-06-01 | ||
| Enamine | EN300-1909532-10.0g |
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227823-76-7 | 10g |
$6144.0 | 2023-06-01 | ||
| Enamine | EN300-1909532-10g |
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227823-76-7 | 10g |
$6144.0 | 2023-09-18 | ||
| Enamine | EN300-1909532-0.5g |
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227823-76-7 | 0.5g |
$1372.0 | 2023-09-18 | ||
| Enamine | EN300-1909532-0.05g |
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227823-76-7 | 0.05g |
$1200.0 | 2023-09-18 | ||
| Enamine | EN300-1909532-5.0g |
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227823-76-7 | 5g |
$4143.0 | 2023-06-01 | ||
| Enamine | EN300-1909532-5g |
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227823-76-7 | 5g |
$4143.0 | 2023-09-18 | ||
| Enamine | EN300-1909532-2.5g |
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227823-76-7 | 2.5g |
$2800.0 | 2023-09-18 |
rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine 関連文献
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
2227823-76-7 (rac-(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine) 関連製品
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
